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Introduction

Vilaprisan (formerly BAY 1002670) is a potent and selective progesterone receptor modulator
(SPRM) that was under development for the treatment of gynecological conditions such as
uterine fibroids and endometriosis.[1][2][3][4][5] As an SPRM, Vilaprisan exhibits tissue-
specific progesterone receptor agonist and antagonist effects. This unique profile offered a
promising therapeutic approach by inhibiting the proliferative effects of progesterone in the
uterus, leading to a reduction in the size of uterine fibroids and a decrease in associated
menstrual bleeding.

The clinical development of Vilaprisan, however, was halted due to adverse findings in long-
term preclinical toxicology studies in rodents. Specifically, a 2-year carcinogenicity study in rats
and mice revealed abnormalities of the adrenals, uterus, and skin. While these findings were
later considered likely to be rodent-specific, the clinical development program was ultimately
terminated.

These application notes provide an overview of the long-term Vilaprisan treatment protocols in
rodent models based on publicly available information. It is important to note that detailed
protocols and quantitative data from the pivotal long-term carcinogenicity studies are not fully
available in the public domain.
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Progesterone Receptor Signaling Pathway

Vilaprisan, as a selective progesterone receptor modulator, interacts with the progesterone
receptor (PR), which exists in two main isoforms, PR-A and PR-B. The binding of progesterone
to these receptors typically leads to the transcription of target genes that regulate various
processes in female reproductive tissues. Vilaprisan competitively blocks the progesterone
receptor in the endometrium, which can lead to the interruption of an ongoing pregnancy in

animal models.
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Vilaprisan's Mechanism of Action.

Experimental Protocols in Rodent Models
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Detailed protocols for the long-term carcinogenicity studies of Vilaprisan are not publicly
available. However, based on standard practices for such studies, a general protocol can be
outlined. Shorter-term preclinical studies offer more insight into specific methodologies used
with Vilaprisan.

General Protocol for 2-Year Rodent Carcinogenicity
Bioassay

This is a generalized protocol based on industry standards for long-term toxicology studies.

» Objective: To assess the carcinogenic potential of Vilaprisan after long-term daily
administration to rats and mice.

¢ Animal Models:
o Sprague-Dawley rats
o CD-1 or similar mouse strain

o Groups:

o

Control group (vehicle only)

o

Low-dose Vilaprisan group

[¢]

Mid-dose Vilaprisan group

o

High-dose Vilaprisan group

e Administration:
o Route: Oral (gavage or in feed)
o Frequency: Daily
o Duration: Up to 2 years

o Parameters Monitored:
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o Clinical signs of toxicity and mortality (daily)

o Body weight and food consumption (weekly/bi-weekly)

o Palpation for masses (weekly)

o Hematology and clinical chemistry (at interim and terminal sacrifices)
o Urinalysis (at interim and terminal sacrifices)

o Full histopathological examination of all organs and tissues at terminal sacrifice, with
special attention to target organs.

Early Pregnancy Termination Test in Rats

This in vivo model was used to predict the progesterone antagonistic activity of Vilaprisan.
» Objective: To determine the ability of Vilaprisan to interrupt an ongoing pregnancy.

e Animal Model: Pregnant female rats.

o Methodology:

o Mated female rats are confirmed to be pregnant.

o

Vilaprisan is administered orally at various doses during a critical window of gestation.

[¢]

A control group receives the vehicle only.

[¢]

The number of successful pregnancies and implantation sites are assessed at a later time
point.

[e]

The effective dose for pregnancy termination is determined.

Human Uterine Fibroid Xenograft Model in
Immunodeficient Mice

This model was used to assess the efficacy of Vilaprisan on human target tissue.
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o Objective: To evaluate the effect of Vilaprisan on the growth of human uterine fibroid tissue.
¢ Animal Model: Immunodeficient mice (e.g., SCID or nude mice).
o Methodology:

Human uterine fibroid tissue is obtained from patients.

[¢]

[e]

The tissue is transplanted into the immunodeficient mice.

o

Mice are treated with estrogen and progesterone to stimulate fibroid growth.

[¢]

Vilaprisan is administered at various doses.

Tumor volume and weight are measured over the course of the treatment.

[¢]

Data from Rodent Studies

Quantitative data from the long-term carcinogenicity studies are not publicly available. The
following table summarizes the key qualitative findings.

Study Type Animal Model Duration Key Findings Citation

Abnormalities of
the adrenals,
uterus, and skin,
including
Carcinogenicity Rats and Mice 2 years preneoplastlc-
and neoplastic
endometrial and
adrenal findings,
and cutaneous

sarcomas.

Data from shorter-term preclinical studies are available and summarized below.
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Experiment Animal Model

Vilaprisan
Dose

Outcome Citation

Early Preghancy

Complete

o Rat 0.5 mg/kg (oral) termination of

Termination
pregnancy

Endometrial Potent
Transformation Rabbit Not specified antagonistic
Assay effects

] o o 95% reduction in
Uterine Fibroid Immunodeficient o

3 mg/kg/day fibroid tumor

Xenograft Mouse

weight gain

Experimental Workflow and Signaling Diagrams

The following diagrams illustrate a typical workflow for a long-term rodent carcinogenicity study

and the general signaling pathway affected by Vilaprisan.
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Long-Term Carcinogenicity Study Workflow

e
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General Workflow for a 2-Year Rodent Bioassay.

Conclusion

Long-term treatment of rodent models with Vilaprisan in 2-year carcinogenicity studies

resulted in significant safety findings, including the development of tumors in the adrenal
glands, uterus, and skin. These findings led to the discontinuation of the clinical development of
Vilaprisan. While the detailed protocols and quantitative data from these pivotal studies are not
publicly available, the overall outcome underscores the critical role of long-term animal studies
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in drug development to identify potential safety risks. Shorter-term preclinical studies in rodents
had demonstrated the efficacy of Vilaprisan in models of gynecological diseases. The
discrepancy between the promising efficacy and the long-term safety findings highlights the
complexities of drug development and the importance of comprehensive toxicological
evaluation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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